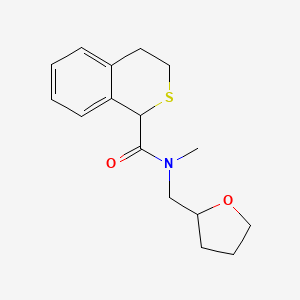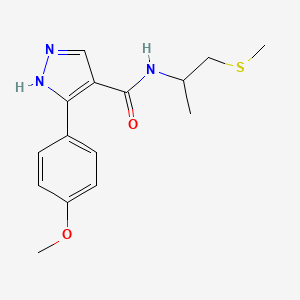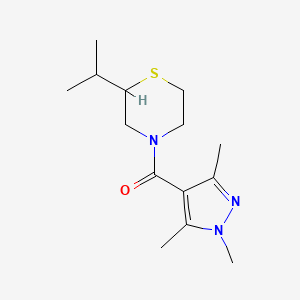
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MPOM is a member of the azetidine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces the production of reactive oxygen species (ROS), inhibits the activity of HDACs, and activates the Nrf2/ARE signaling pathway. In vivo studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces tumor growth, improves cognitive function, and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone in lab experiments is its potential as a therapeutic agent for several diseases. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown promising results in vitro and in vivo, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone works and its potential side effects.
Orientations Futures
There are several future directions for (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to understand its mechanism of action and potential side effects. Additionally, research could focus on developing more potent derivatives of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone and optimizing its pharmacokinetic properties. Overall, (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 3-bromooxan-2-one in the presence of a base. The reaction yields (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone as a white crystalline solid with a melting point of 66-68°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone inhibits the growth of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have also shown promising results, with (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reducing tumor growth and improving cognitive function in animal models.
Propriétés
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-10-17(15(12)13-6-3-2-4-7-13)16(18)14-8-5-9-19-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUECQBMORLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)


![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
